molecular formula C18H22N3S+ B348500 [7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) CAS No. 93941-83-4

[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-)

Cat. No.: B348500
CAS No.: 93941-83-4
M. Wt: 312.5 g/mol
InChI Key: ZIWIJZWDGCTSPY-UHFFFAOYSA-N
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Description

[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents. This specific compound may have unique properties due to the presence of tetrachlorozincate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) typically involves the following steps:

    Formation of the Phenothiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of diethylamino and dimethylamino groups can be done via nucleophilic substitution reactions.

    Formation of the Tetrachlorozincate Complex: This step involves the reaction of the phenothiazine derivative with zinc chloride to form the tetrachlorozincate complex.

Industrial Production Methods

Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) may have applications in various fields:

    Chemistry: Used as a reagent or catalyst in organic synthesis.

    Biology: Potential use in biochemical assays or as a fluorescent probe.

    Medicine: Investigated for its pharmacological properties, possibly as an antipsychotic or antiemetic agent.

    Industry: Utilized in the manufacturing of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a pharmacological context, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The presence of zinc could also play a role in its biological activity, potentially affecting metal ion homeostasis.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known antipsychotic phenothiazine.

    Promethazine: An antiemetic and antihistamine phenothiazine.

    Methylene Blue: A phenothiazine dye with various medical applications.

Uniqueness

[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) is unique due to the presence of both diethylamino and dimethylamino groups, as well as the tetrachlorozincate complex. These features may confer distinct chemical and biological properties compared to other phenothiazines.

Properties

CAS No.

93941-83-4

Molecular Formula

C18H22N3S+

Molecular Weight

312.5 g/mol

IUPAC Name

[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium

InChI

InChI=1S/C18H22N3S/c1-5-21(6-2)14-8-10-16-18(12-14)22-17-11-13(20(3)4)7-9-15(17)19-16/h7-12H,5-6H2,1-4H3/q+1

InChI Key

ZIWIJZWDGCTSPY-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.Cl[Zn-2](Cl)(Cl)Cl

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2

Origin of Product

United States

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